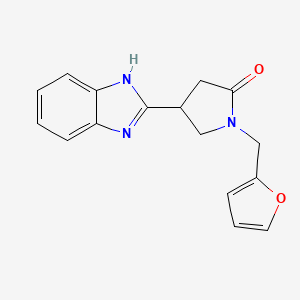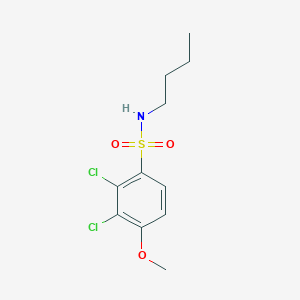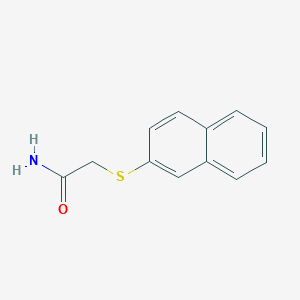![molecular formula C17H20N2O3 B4729535 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4729535.png)
1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane
Descripción general
Descripción
1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane, also known as MIA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane is not fully understood, but research has suggested that it may act by inhibiting certain enzymes involved in cancer cell proliferation and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane in lab experiments is its high potency and specificity for cancer cells. However, this compound is relatively unstable and can degrade quickly, making it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane. One area of interest is in developing more stable and potent derivatives of this compound for use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease states. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models.
Aplicaciones Científicas De Investigación
1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit cancer cell migration and invasion, suggesting its potential use in preventing metastasis.
Propiedades
IUPAC Name |
azepan-1-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-8-6-13(7-9-14)16-12-15(18-22-16)17(20)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPNNLVIERQVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(2-furylmethyl)amino]carbonyl}-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4729457.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4729460.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfonyl}-N-(3-methylphenyl)acetamide](/img/structure/B4729479.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4729484.png)

![4-(3,4-dimethylphenyl)-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4729494.png)

![4-[(5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate](/img/structure/B4729511.png)
![2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine](/img/structure/B4729532.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4729549.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]benzenesulfonamide](/img/structure/B4729561.png)
![N-cycloheptyl-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4729569.png)